molecular formula C25H26N2O4S B11377000 2,3-Dihydro-N-[2-(4-methoxyphenyl)ethyl]-1-[(4-methylphenyl)sulfonyl]-1H-indole-5-carboxamide CAS No. 891400-05-8

2,3-Dihydro-N-[2-(4-methoxyphenyl)ethyl]-1-[(4-methylphenyl)sulfonyl]-1H-indole-5-carboxamide

Cat. No.: B11377000
CAS No.: 891400-05-8
M. Wt: 450.6 g/mol
InChI Key: JDKPSMRDJFPIND-UHFFFAOYSA-N
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Description

N-[2-(4-METHOXYPHENYL)ETHYL]-1-(4-METHYLBENZENESULFONYL)-2,3-DIHYDRO-1H-INDOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure that combines a methoxyphenyl group, a methylbenzenesulfonyl group, and an indole core, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of N-[2-(4-METHOXYPHENYL)ETHYL]-1-(4-METHYLBENZENESULFONYL)-2,3-DIHYDRO-1H-INDOLE-5-CARBOXAMIDE typically involves multiple steps, including the formation of the indole core and the subsequent attachment of the functional groups. One common synthetic route involves the following steps:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring.

    Attachment of the Methoxyphenyl Group: This step involves the reaction of the indole derivative with a methoxyphenyl ethyl halide in the presence of a base to form the desired product.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

N-[2-(4-METHOXYPHENYL)ETHYL]-1-(4-METHYLBENZENESULFONYL)-2,3-DIHYDRO-1H-INDOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

Scientific Research Applications

N-[2-(4-METHOXYPHENYL)ETHYL]-1-(4-METHYLBENZENESULFONYL)-2,3-DIHYDRO-1H-INDOLE-5-CARBOXAMIDE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[2-(4-METHOXYPHENYL)ETHYL]-1-(4-METHYLBENZENESULFONYL)-2,3-DIHYDRO-1H-INDOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate immune responses by interacting with specific receptors on immune cells .

Comparison with Similar Compounds

N-[2-(4-METHOXYPHENYL)ETHYL]-1-(4-METHYLBENZENESULFONYL)-2,3-DIHYDRO-1H-INDOLE-5-CARBOXAMIDE can be compared with other indole derivatives, such as:

The uniqueness of N-[2-(4-METHOXYPHENYL)ETHYL]-1-(4-METHYLBENZENESULFONYL)-2,3-DIHYDRO-1H-INDOLE-5-CARBOXAMIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

891400-05-8

Molecular Formula

C25H26N2O4S

Molecular Weight

450.6 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-1-(4-methylphenyl)sulfonyl-2,3-dihydroindole-5-carboxamide

InChI

InChI=1S/C25H26N2O4S/c1-18-3-10-23(11-4-18)32(29,30)27-16-14-20-17-21(7-12-24(20)27)25(28)26-15-13-19-5-8-22(31-2)9-6-19/h3-12,17H,13-16H2,1-2H3,(H,26,28)

InChI Key

JDKPSMRDJFPIND-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C2C=CC(=C3)C(=O)NCCC4=CC=C(C=C4)OC

Origin of Product

United States

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